Hydroxy Ipronidazole-d3
Hydroxy Ipronidazole-d3
The alcohol labeled metabolite of Ipronidazole.
Brand Name:
Vulcanchem
CAS No.:
1156508-86-9
VCID:
VC0135257
InChI:
InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3
SMILES:
CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
Molecular Formula:
C7H11N3O3
Molecular Weight:
188.20 g/mol
Hydroxy Ipronidazole-d3
CAS No.: 1156508-86-9
Cat. No.: VC0135257
Molecular Formula: C7H11N3O3
Molecular Weight: 188.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The alcohol labeled metabolite of Ipronidazole. |
|---|---|
| CAS No. | 1156508-86-9 |
| Molecular Formula | C7H11N3O3 |
| Molecular Weight | 188.20 g/mol |
| IUPAC Name | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol |
| Standard InChI | InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 |
| Standard InChI Key | DTHPMNDYKOSVFR-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] |
| SMILES | CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O |
| Canonical SMILES | CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator